RSK2 Inhibitory Activity: Class-Level Expectation Without Compound-Specific Data
A closely related series of barbituric acid aryl hydrazone derivatives has been evaluated as RSK2 inhibitors [1]. The most potent compound in that series (compound 9, 4-hydroxyphenyl analog) exhibited an IC50 of 1.95 μM, while the 4-methoxyphenyl analog (compound 12) was synthesized but no IC50 value was reported [1]. The 3-methoxyphenyl regioisomer (the target compound) was not included in this published SAR study. No head-to-head comparison between the 3-methoxy and 4-methoxy (or other regioisomeric) variants has been published.
| Evidence Dimension | RSK2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | 4-Hydroxyphenyl analog (compound 9): IC50 = 1.95 μM; 4-Methoxyphenyl analog (compound 12): IC50 not reported |
| Quantified Difference | Cannot be calculated; target compound not studied |
| Conditions | In vitro RSK2 kinase inhibition assay (exact protocol not detailed for compound 12) |
Why This Matters
Without compound-specific IC50 data, no evidence-based prioritization over the 4-substituted analogs can be made; procurement for RSK2-related studies must be treated as exploratory.
- [1] Xue M, Xu M, Lu W, Huang J, Li H, Xu Y, Liu X, Zhao Z. Synthesis, activity evaluation, and docking analysis of barbituric acid aryl hydrazone derivatives as RSK2 inhibitors. J Enzyme Inhib Med Chem. 2013;28(4):747-752. View Source
